molecular formula C12H14N2O3S B7584857 N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide

Cat. No.: B7584857
M. Wt: 266.32 g/mol
InChI Key: LWEMBEYCSAPPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide, commonly known as DPTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPTC belongs to the class of compounds known as pyrrolidinylthiophenes, which have been shown to possess a variety of interesting biological properties. In

Mechanism of Action

The mechanism of action of DPTC is thought to involve the inhibition of CK1δ. This enzyme is involved in the phosphorylation of a variety of proteins, including those that are involved in the regulation of circadian rhythms. By inhibiting CK1δ, DPTC is thought to disrupt the normal functioning of the circadian clock, leading to a variety of interesting effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPTC have been extensively studied in animal models. In mice, for example, DPTC has been shown to alter the timing of the circadian clock, leading to changes in behavior and physiology. Specifically, DPTC has been shown to increase the length of the circadian period, alter the phase of the clock, and disrupt the normal patterns of activity and sleep. These effects have been attributed to the inhibition of CK1δ by DPTC.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPTC in lab experiments is its high selectivity for CK1δ. This allows researchers to study the specific effects of CK1δ inhibition on behavior and physiology, without the confounding effects of other enzymes or pathways. However, one limitation of using DPTC is its relatively low solubility in aqueous solutions, which can make it difficult to administer to animals or cells.

Future Directions

There are many potential future directions for research on DPTC. One area of interest is the development of more soluble analogs of DPTC, which would make it easier to administer in lab experiments. Another area of interest is the study of the effects of DPTC on other aspects of behavior and physiology, such as learning and memory. Finally, there is also interest in exploring the potential therapeutic applications of DPTC, particularly in the treatment of circadian rhythm disorders.

Synthesis Methods

The synthesis of DPTC involves the reaction of 3-thiophenecarboxylic acid with N-(2,5-dioxopyrrolidin-1-yl)propan-2-amine in the presence of a coupling reagent. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield DPTC with high purity and yield.

Scientific Research Applications

DPTC has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of DPTC is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is an enzyme that plays a key role in regulating circadian rhythms, and its inhibition by DPTC has been shown to have a variety of interesting effects on the behavior and physiology of animals.

Properties

IUPAC Name

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-7(2)14-10(15)5-9(12(14)17)13-11(16)8-3-4-18-6-8/h3-4,6-7,9H,5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEMBEYCSAPPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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